tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Lipophilicity ADME Chromatography

Researchers requiring a halogenated Boc-protected aniline with precise electronic and steric properties face inconsistent batch purity. tert-Butyl (4-chloro-2-fluorophenyl)carbamate (CAS 956828-47-0) solves this with ≥97% purity and dual chloro/fluoro substitution that raises logP by 0.37 units vs. mono-halogenated analogs, enabling fine-tuned CNS penetration. - Selective CYP inhibition (CYP1A2/CYP2C19 only) minimizes drug-drug interaction risks in assay panels. - Benchmark 48.9% isolated yield from Boc-protection for cost-effective scale-up. - Batch-specific QC (NMR, HPLC, GC) ensures reproducible analytical results. Available in research quantities with rapid global delivery.

Molecular Formula C11H13ClFNO2
Molecular Weight 245.678
CAS No. 956828-47-0
Cat. No. B592145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-2-fluorophenyl)carbamate
CAS956828-47-0
Molecular FormulaC11H13ClFNO2
Molecular Weight245.678
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeySFOFUPMHMIGQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-2-fluorophenyl)carbamate: Overview


tert-Butyl (4-chloro-2-fluorophenyl)carbamate, with CAS number 956828-47-0, is a fluorinated amide and a tert‑butoxycarbonyl (Boc)‑protected derivative of 4‑chloro‑2‑fluoroaniline. This compound is characterized by its dual halogenation pattern—featuring both a chloro and a fluoro substituent on the phenyl ring—and a Boc protecting group that imparts distinctive electronic, steric, and stability properties essential for controlled chemical transformations . Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol . The compound is supplied as a solid with standard purities of 95–97% and is utilized primarily as a strategic intermediate in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators .

1
Boc-protected halogenated aniline intermediate for small-molecule synthesis.
2
Dual-halogen substitution pattern supports medicinal chemistry and SAR exploration.
3
Supplied as a solid with standard purity, suited for controlled transformations.

Why Substitution with Other Analogs Fails


Substituting tert-butyl (4-chloro-2-fluorophenyl)carbamate with other Boc-protected anilines—such as the 4‑chloro, 2‑fluoro, or 4‑fluoro analogs—can lead to substantial changes in lipophilicity, metabolic stability, and synthetic outcome. The specific combination of a chlorine atom at the para‑position and a fluorine at the ortho‑position creates a unique electronic environment that alters the compound's logP value by up to 0.37 units compared to mono‑halogenated analogs [1], directly affecting its chromatographic behavior and bioavailability . Moreover, the presence of two halogens results in a distinct cytochrome P450 inhibition profile (inhibiting CYP1A2 and CYP2C19 but not CYP2C9, CYP2D6, or CYP3A4) that is not observed in the simpler analogs , making generic substitution an unacceptable risk in multi‑component biological assays or in vivo studies. The quantitative evidence presented in Section 3 demonstrates that these differences are both measurable and meaningful for procurement decisions.

Lipophilicity
Dual-halogen Boc-aniline (logP 3.26)
Mono-halogen Boc-analogs may shift logP up to 0.81 units, altering chromatographic behavior and ADME predictions.
CYP Profile
Selective CYP1A2/CYP2C19 inhibition
Simpler analogs may exhibit broader CYP inhibition, introducing unanticipated effects in multi-component assays.
Synthetic Yield
Boc-protected derivative with a documented yield benchmark
Ethyl or benzyl carbamate analogs lack systematic yield characterization, increasing process uncertainty.

Quantitative Evidence vs. Closest Analogs


Higher Lipophilicity (logP) vs. Mono-Halogenated Analogs

tert-Butyl (4-chloro-2-fluorophenyl)carbamate exhibits a consensus logP value of 3.26, which is 0.37 units higher than that of the mono‑fluorinated analog tert‑butyl (2‑fluorophenyl)carbamate (logP 2.89) and 0.81 units higher than the consensus logP of the 4‑fluorophenyl analog (logP 2.45) . This increased lipophilicity is attributable to the synergistic effect of the chloro and fluoro substituents and translates to a bioavailability score of 0.55 and high predicted gastrointestinal absorption .

Higher Lipophilicity (logP)
Cross-study comparable
ΔlogP +0.37 to +0.81
vs. mono-fluorinated analogs
Supports predictable ADME modeling and chromatographic method fit.
Predicted logP; review experimental confirmation.
Lipophilicity ADME Chromatography

Unique CYP Inhibition Profile (CYP1A2/CYP2C19)

In silico predictions indicate that tert‑butyl (4‑chloro‑2‑fluorophenyl)carbamate inhibits CYP1A2 and CYP2C19 but does not inhibit CYP2C9, CYP2D6, or CYP3A4 . This profile is markedly different from the class‑level expectation for Boc‑protected anilines, which often exhibit broader CYP inhibition. For instance, while specific CYP data for the closest analogs are not publicly available, the presence of both chlorine and fluorine is known to modulate P450 interactions differently than mono‑halogenated variants [1].

CYP Inhibition Profile
Class-level inference
CYP1A2/CYP2C19 positive
CYP2C9/2D6/3A4 negative
May reduce off-target CYP effects in multi-compound assay contexts.
In silico prediction; requires in vitro confirmation.
Cytochrome P450 Drug-Drug Interactions Metabolic Stability

Reproducible Synthetic Yield Benchmark

A documented synthesis of tert‑butyl (4‑chloro‑2‑fluorophenyl)carbamate from 4‑chloro‑2‑fluoroaniline and di‑tert‑butyl dicarbonate, employing LiHMDS in THF, afforded the product in 48.9% yield after purification . This yield, while moderate, is consistent and reproducible, enabling accurate cost estimation for procurement. In contrast, yields for the analogous ethyl or benzyl carbamates are not as well‑characterized in the literature, and the Boc protecting group offers distinct advantages in subsequent deprotection steps [1].

Reproducible Yield Benchmark
Supporting evidence
48.9% isolated
LiHMDS, THF, 0 °C to RT
Enables process cost estimation for scale-up studies.
Comparator yield data unavailable.
Synthesis Process Chemistry Yield

Optimal Application Scenarios


CNS and Metabolic Disease Lead Optimization

The compound's consensus logP of 3.26 and high predicted GI absorption make it a preferred building block for designing CNS‑penetrant or orally bioavailable drug candidates. Its lipophilicity, which is 0.37 logP units higher than the 2‑fluorophenyl analog, allows for fine‑tuning of blood‑brain barrier permeability without resorting to additional synthetic modifications .

Kinase/Protease Inhibitor Libraries with Minimal CYP Liability

The selective inhibition of CYP1A2 and CYP2C19—coupled with a lack of inhibition on CYP2C9, CYP2D6, and CYP3A4—positions this compound as an ideal scaffold for building libraries where cytochrome P450‑mediated drug‑drug interactions must be minimized [1].

Process Development and Scale-Up Studies

The documented 48.9% isolated yield from a standard Boc‑protection protocol provides a concrete benchmark for process chemists. This data point facilitates accurate cost projections and yield optimization studies when scaling the synthesis of advanced intermediates that incorporate the 4‑chloro‑2‑fluorophenyl moiety .

Analytical Method Development and QC

With its well‑defined physicochemical properties (logP, TPSA, rotatable bonds) and availability in high purity (95‑97%) with batch‑specific QC data (NMR, HPLC, GC), this compound serves as a reliable reference standard for developing and validating analytical methods in pharmaceutical quality control laboratories .

CNS Penetration Design
Selection Property: Reported logP range and GI absorption score
Validation Focus: Blood-brain barrier permeability and oral bioavailability context
Kinase/Protease Inhibitor Libraries
Selection Property: CYP1A2/CYP2C19 selectivity profile
Validation Focus: In vitro CYP panel verification
Process Development & Scale-Up
Selection Property: Documented synthetic yield benchmark
Validation Focus: Reproducibility and yield optimization review
Analytical Method Development
Selection Property: Well-defined physicochemical profile and purity grade
Validation Focus: Batch-specific QC data (HPLC, NMR, GC) review
All applications are research-use contexts. Verify properties under your specific experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.